2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid
Description
Chemical Structure and Properties 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid (CAS: 1160490-13-0) is a benzoxazole derivative with a substituted ethyl(methyl)amino group at position 2 and a carboxylic acid group at position 5. Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.23 g/mol . The ethyl(methyl)amino substituent introduces steric bulk, which may affect binding interactions in biological systems or material applications.
For example, benzoxazole cores are often synthesized via cyclization of o-aminophenol derivatives with carbonyl-containing reagents . The ethyl(methyl)amino group could be introduced through alkylation or nucleophilic substitution, followed by hydrolysis of ester intermediates to yield the carboxylic acid .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-3-13(2)11-12-8-5-4-7(10(14)15)6-9(8)16-11/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
PTFUKDPCRMHNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Aminophenols with Electrophilic Cyanating Agents
- Method: Reaction of various o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent in the presence of Lewis acids (e.g., boron trifluoride diethyl etherate).
- Conditions: Reflux in 1,4-dioxane for 24–30 hours.
- Workup: Quenching with saturated sodium bicarbonate, extraction with ethyl acetate, drying, and purification by column chromatography.
- Outcome: This method affords 2-aminobenzoxazoles in good to excellent yields and is broadly applicable to various substituted aminophenols.
Smiles Rearrangement Using Benzoxazole-2-thiol and Haloalkylamines
- Method: Activation of benzoxazole-2-thiol with chloroacetyl chloride followed by reaction with haloalkylamines (e.g., 2-bromoethylamine hydrobromide) in the presence of potassium carbonate in dimethylformamide (DMF).
- Conditions: Stirring at elevated temperatures (around 120 °C) for 2 hours.
- Workup: Dilution with water, extraction with ethyl acetate, drying, and chromatographic purification.
- Outcome: This approach enables the synthesis of N-substituted 2-aminobenzoxazoles, including ethyl(methyl)amino derivatives, with good selectivity and yields.
Specific Preparation of 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic Acid
While direct literature on the exact compound 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid is limited, the synthesis can be inferred and adapted from related benzo[d]oxazole-6-carboxylate derivatives and N-substituted 2-aminobenzoxazoles:
Starting Material Preparation
- Methyl 2-aminobenzo[d]oxazole-6-carboxylate can be synthesized via cyclization of methyl 4-aminosalicylic acid derivatives or methyl 4-aminobenzoate analogs under oxidative cyclization conditions.
- Protection of amino groups may be necessary to facilitate selective alkylation.
N-Alkylation to Introduce Ethyl(methyl)amino Group
- The amino group at position 2 can be alkylated using methyl iodide and ethyl bromide or similar alkyl halides in the presence of a base such as potassium carbonate or triethylamine.
- Sequential alkylation (first methylation then ethylation, or vice versa) can be employed to achieve the ethyl(methyl)amino substitution pattern.
- Reaction conditions typically involve stirring in DMF or acetonitrile at moderate temperatures (50–80 °C) overnight.
Hydrolysis to Carboxylic Acid
- The methyl ester at position 6 can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- Typical conditions include refluxing with aqueous sodium hydroxide or potassium hydroxide followed by acidification.
Representative Reaction Scheme and Conditions
Analytical Characterization and Research Findings
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the structure, showing characteristic aromatic proton shifts and alkyl substituent signals.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with the target compound.
- Purity: Achieved through chromatographic techniques, with yields typically ranging from 70% to 90% depending on reaction optimization.
- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are used to track reaction progress and purity.
Summary and Practical Considerations
- The synthesis of 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid is achievable via established benzo[d]oxazole synthetic protocols involving cyclization of o-aminophenols and subsequent N-alkylation.
- The choice of protecting groups, reaction solvents, and bases critically influences selectivity and yield.
- The Smiles rearrangement and electrophilic cyanation methods provide versatile routes for the functionalization of the benzoxazole core.
- Hydrolysis of ester intermediates affords the target carboxylic acid functionality.
- Optimization of reaction parameters such as temperature, equivalents of reagents, and reaction time is essential for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as zinc/acetic acid or triphenylphosphine.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Zinc/acetic acid, triphenylphosphine.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid is a synthetic organic compound belonging to the class of benzoxazole derivatives. It features a benzene ring fused with an oxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen. The compound has the molecular formula and a molecular weight of approximately 220.22 g/mol. The presence of an ethyl(methyl)amino group and a carboxylic acid functional group contributes to its chemical reactivity and biological activity.
Applications
2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid has applications across various fields, including chemistry and medicinal chemistry.
Chemical Applications
2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid serves as a building block in chemical synthesis. Reactions involving this compound typically use reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution. These reactions are conducted under controlled temperatures and in solvents like toluene or ethanol, often with catalysts to enhance reaction rates. The products of these reactions vary depending on the specific conditions, with oxidation potentially yielding oxides and substitution leading to functionalized benzoxazole derivatives.
Medicinal Chemistry
Research indicates that 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid exhibits potential antimicrobial and anticancer properties. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity, and potentially inducing apoptosis in cancer cells by increasing caspase 3 expression while down-regulating Bcl-2 levels.
Related Compounds
Several compounds share structural similarities with 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid. These compounds differ primarily in their functional groups and substituents, which significantly influence their chemical properties and biological activities. The unique combination of the ethyl(methyl)amino group in 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid enhances its potential applications in medicinal chemistry compared to these similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino benzo[d]oxazole-6-carboxylic acid | Contains an amino group instead of ethyl(methyl)amino | Potentially different biological activities |
| 5-Methyl benzo[d]oxazole-6-carboxylic acid | Methyl substitution at the 5-position | Variations in solubility and reactivity |
| Benzo[d]oxazole-6-carboxylic acid | Lacks the ethyl(methyl)amino group | Simpler structure, often used as a reference |
Mechanism of Action
The mechanism of action of 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production . The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes required for bacterial survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
The table below compares key physicochemical properties of 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid with its analogs:
*Predicted using ChemDraw/BioByte tools.
Key Observations :
- The ethyl(methyl)amino group increases molecular weight and steric hindrance compared to simpler analogs like 2-methyl- or unsubstituted benzoxazoles.
- The carboxylic acid at position 6 enhances water solubility in zwitterionic form but reduces lipophilicity (lower logP) compared to ester derivatives (e.g., ethyl esters in ).
Target Compound
Hypothetical synthesis based on analogous routes ():
Cyclization: React o-aminophenol derivatives with a carbonyl source (e.g., triphosgene) to form the benzoxazole core.
Alkylation: Introduce the ethyl(methyl)amino group via nucleophilic substitution or reductive amination.
Ester Hydrolysis : Convert a pre-existing ester (e.g., ethyl ester) to the carboxylic acid using NaOH/HCl .
Analog-Specific Routes
- 2-Methyl-1,3-benzoxazole-6-carboxylic acid: Synthesized via acetylation of 2-aminobenzoic acid derivatives followed by cyclization and hydrolysis .
- Benzo[d]oxazole-6-carboxylic acid: Direct cyclization of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate .
- Thiazole Derivatives : Utilize SnCl₂-mediated reduction or Br₂/KSCN systems for cyclization ().
Thermal and Chemical Stability
- Thermal Behavior : Methylamine derivatives (e.g., 2-methylbenzoxazoles) show stability under reflux conditions but may undergo ring-opening or dimerization at elevated temperatures ().
- Solvent Stability: The carboxylic acid group in the target compound likely enhances stability in polar solvents (e.g., water, methanol), whereas ester analogs (e.g., ethyl esters) are prone to hydrolysis in basic conditions .
Biological Activity
2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid is a synthetic organic compound classified as a benzoxazole derivative. Its structure features a benzene ring fused with an oxazole ring, contributing to its unique biological properties. This article reviews the biological activity of this compound, highlighting its potential applications in antimicrobial and anticancer therapies, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{12}H_{14}N_{2}O_{3}
- Molecular Weight : Approximately 220.22 g/mol
- Functional Groups : Ethyl(methyl)amino group and carboxylic acid group
The biological activity of 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Binding : It can bind to specific receptors, modulating their activity.
- Induction of Apoptosis : Studies suggest it increases caspase 3 expression while down-regulating Bcl-2 levels, promoting apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest its potential use in developing new antimicrobial agents.
Anticancer Activity
The compound has shown promising results in anticancer research. Notable findings include:
- Cytotoxicity : In vitro assays have revealed that it induces cell death in various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells, with IC50 values indicating significant potency .
- Mechanistic Studies : Flow cytometry analyses indicate that the compound acts as a potent inducer of apoptosis, with evidence of increased p53 expression and caspase activation leading to programmed cell death .
Case Studies
- In Vitro Studies : A study demonstrated that 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid exhibited an IC50 value of approximately 15 µM against MCF-7 cells, comparable to established chemotherapeutic agents like doxorubicin .
- Animal Models : Administration of the compound in mouse models showed a dose-dependent decrease in tumor size and circulating lymphocyte counts, suggesting effective engagement with biological targets relevant to cancer progression .
Comparative Analysis
The following table summarizes the biological activity of 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid compared to similar compounds:
| Compound Name | Activity Type | IC50 Value | Notes |
|---|---|---|---|
| 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid | Anticancer | ~15 µM | Induces apoptosis in multiple cancer cell lines |
| Doxorubicin | Anticancer | ~10 µM | Standard chemotherapeutic agent |
| 5-Methyl benzo[d]oxazole-6-carboxylic acid | Antimicrobial | Not specified | Exhibits lower potency compared to the target compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a benzo[d]oxazole-6-carboxylic acid core (e.g., via esterification of salicylic acid derivatives using ethyl alcohol and a strong acid catalyst like H₂SO₄, as described for analogous compounds ).
- Step 2 : Introduce the ethyl(methyl)amino group via nucleophilic substitution or coupling reactions. For example, use carbodiimide coupling agents (e.g., EDC) with DMAP as a catalyst in anhydrous dichloromethane at 0–20°C, as demonstrated in similar benzo[d]oxazole syntheses .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:2 molar ratio of acid to amine) and temperature (gradual warming to RT) to minimize byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Compare retention times against standards .
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., ethyl/methylamino protons at δ ~2.5–3.5 ppm; carboxylic acid proton absent due to exchange) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What solvent systems are suitable for dissolving this compound in biological assays?
- Methodology :
- Primary Solvent : Dissolve in DMSO (10–50 mM stock) due to low aqueous solubility, as recommended for structurally related hydroxybenzoic acids .
- Aqueous Dilution : Dilute DMSO stock into buffered solutions (e.g., PBS, pH 7.4) to ≤1% DMSO for cell-based assays. Pre-filter (0.22 µm) to remove particulates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodology :
- Replicate Experiments : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, use HepG2 cells with 24-hr exposure in RPMI-1640 media .
- Analytical Validation : Quantify compound stability under assay conditions via LC-MS. Degradation products (e.g., hydrolyzed ethyl groups) may explain discrepancies .
Q. What strategies are effective for studying the compound’s metabolic stability in vitro?
- Methodology :
- Liver Microsome Assay : Incubate with human liver microsomes (1 mg/mL) and NADPH at 37°C. Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile. Quantify parent compound loss via LC-MS/MS .
- Metabolite Identification : Use high-resolution MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., enzyme active sites). Focus on substituent effects (e.g., ethyl vs. methyl groups) .
- QSAR Analysis : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with experimental IC₅₀ values to predict optimal modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
